N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c21-14-5-3-13(4-6-14)11-23-9-1-2-16(20(23)25)19(24)22-15-7-8-17-18(10-15)27-12-26-17/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWLZQLAWYAKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C21H18ClN3O3
- Molecular Weight : 397.84 g/mol
- CAS Number : Not explicitly mentioned in the sources but can be referenced for further studies.
The structure features a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines:
- HepG2 (Liver Cancer) : IC50 = 2.38 µM
- HCT116 (Colon Cancer) : IC50 = 1.54 µM
- MCF7 (Breast Cancer) : IC50 = 4.52 µM
These values indicate a potent antiproliferative effect compared to standard chemotherapeutic agents like doxorubicin, which has IC50 values ranging from 4.56 to 8.29 µM in similar assays .
The mechanisms underlying the anticancer activity include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapies.
- Apoptosis Induction : Studies involving annexin V-FITC apoptosis assessment reveal that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Antidiabetic Activity
In addition to anticancer properties, this compound has shown promise as an antidiabetic agent. Research indicates that derivatives exhibit significant inhibitory activity against α-amylase, an enzyme crucial for carbohydrate metabolism:
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 2.57 |
| Compound B | 4.28 |
These findings suggest potential applications in managing diabetes and related metabolic disorders .
Antimicrobial Activity
Compounds derived from the benzo[d][1,3]dioxole framework have also been evaluated for their antimicrobial properties. In vitro tests have demonstrated efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Escherichia coli | 500 µg/mL |
| Candida albicans | >1000 µg/mL |
This broad-spectrum activity highlights the versatility of these compounds in addressing infectious diseases .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A study published in PubMed assessed the effects of synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole on various cancer cell lines. The results indicated that these derivatives exhibited lower cytotoxicity in normal cells while maintaining efficacy against cancer cells .
- Antidiabetic Potential : Research focused on benzodioxol carboxamide derivatives found that certain compounds significantly inhibited α-amylase activity, suggesting their potential role in diabetes management .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer properties. A study highlighted the synthesis of related compounds that demonstrated cytotoxic effects against prostate cancer and melanoma cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. For instance, derivatives featuring the benzodioxole moiety have shown inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant targets in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance potency.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the dihydropyridine core followed by functionalization at the carboxamide position. Various synthetic routes have been explored to optimize yield and purity:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Benzodioxole derivatives + Chlorobenzylamine | Formation of intermediate |
| 2 | Cyclization | Acidic conditions | Dihydropyridine ring closure |
| 3 | Acylation | Acetic anhydride or similar | Final carboxamide product |
In vitro Studies
In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation . Additionally, its interaction with cell surface receptors involved in signaling pathways has been characterized using binding assays.
In vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary results suggest effective absorption and bioavailability, with observed tumor regression in treated models . Future studies are required to assess long-term effects and potential toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Functional Group Analysis
Dihydropyridinone Derivatives
- N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core. Substituent: 4-(dimethylamino)phenyl instead of benzo[d][1,3]dioxol-5-yl. Key Differences:
- The electron-rich dimethylamino group may reduce metabolic stability compared to the chloro-benzyl and methylenedioxyphenyl groups in the target compound.
- Lower lipophilicity (clogP ≈ 1.8 vs. target’s estimated ~3.5) could impact membrane permeability .
Thiazole- and Benzodiazepine-Containing Analogs
- (R)-3-benzyl-N-(4-methyl-3-(...)-phenyl)-...-benzodiazepine-8-carboxamide (11f) (): Contains a benzodiazepine core instead of dihydropyridinone. Key Differences:
- Larger molecular weight (~750 g/mol vs. ~425 g/mol for the target) may reduce bioavailability.
- The benzodiazepine scaffold suggests divergent biological targets (e.g., CNS receptors) compared to kinase inhibition typical of dihydropyridinones .
Substituent and Pharmacophore Variations
Benzo[d][1,3]dioxol Modifications
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-pyrrole-3-carboxamide (D-19) ():
- Retains the methylenedioxyphenyl group but links it via a methylene bridge to a pyrrole-carboxamide.
- Key Differences :
- 4,6-Dimethyl substitution on the dihydropyridinone may sterically hinder target binding .
-
- Incorporates benzo[d][1,3]dioxol-5-yl attached to a cyclopropanecarboxamide-thiazole hybrid.
- Key Differences :
- 3-Chloro-4-methoxybenzoyl substituent introduces polar interactions distinct from the target’s 4-chlorobenzyl group .
Structural and Pharmacokinetic Implications
Electronic and Steric Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
